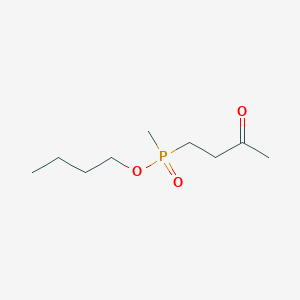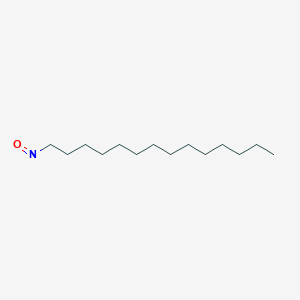
1-Nitrosotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosotetradecane is an organic compound belonging to the class of nitroso compounds, characterized by the presence of a nitroso group (-NO) attached to a tetradecane chain. Nitroso compounds are known for their distinctive chemical properties and reactivity, making them valuable in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosotetradecane can be synthesized through the nitrosation of tetradecane. This process typically involves the reaction of tetradecane with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of tetradecane and nitrosating agents in a reactor, with careful monitoring of temperature and pH to optimize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosotetradecane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted tetradecane derivatives.
Applications De Recherche Scientifique
1-Nitrosotetradecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1-nitrosotetradecane involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and exert various effects, depending on the specific context and conditions.
Comparaison Avec Des Composés Similaires
1-Nitrosododecane: Similar structure but with a shorter alkane chain.
1-Nitrosopentadecane: Similar structure but with a longer alkane chain.
Nitrosobenzene: An aromatic nitroso compound with different reactivity and applications.
Uniqueness: 1-Nitrosotetradecane is unique due to its specific chain length, which influences its physical properties, reactivity, and potential applications. The balance between hydrophobic and hydrophilic characteristics makes it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
63839-46-3 |
|---|---|
Formule moléculaire |
C14H29NO |
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
1-nitrosotetradecane |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3 |
Clé InChI |
NDCQQHMWNXSFNM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


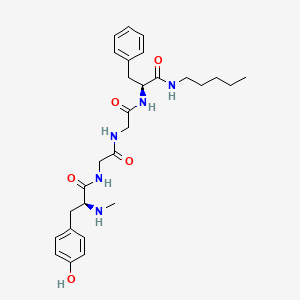
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
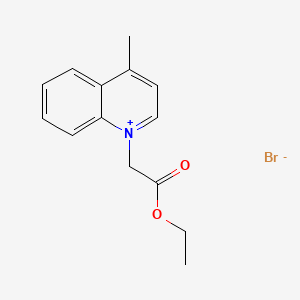
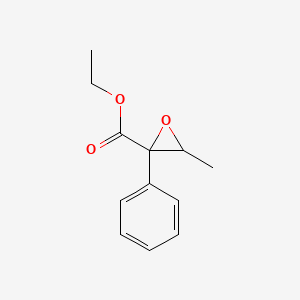
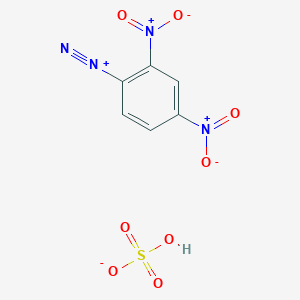
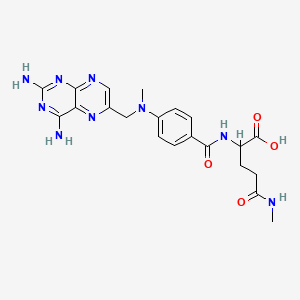
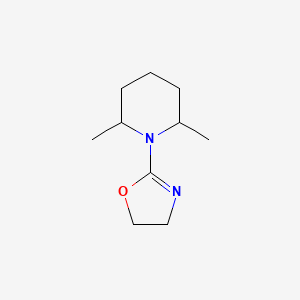
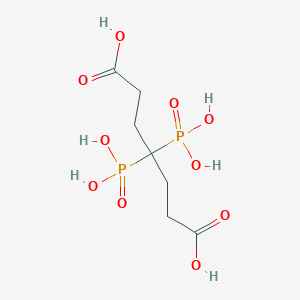

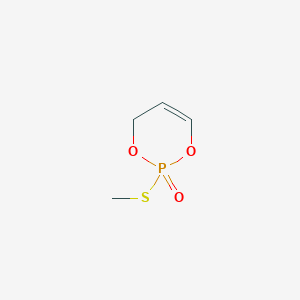
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
